Dibenzyl phthalate is an endocrine disrupting chemical that interferes with different cell signaling pathways involved in weight and glucose homeostasis.
Dibenzyl phthalate
CAS No.: 523-31-9
Cat. No.: VC0525917
Molecular Formula: C22H18O4
Molecular Weight: 346.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 523-31-9 |
---|---|
Molecular Formula | C22H18O4 |
Molecular Weight | 346.4 g/mol |
IUPAC Name | dibenzyl benzene-1,2-dicarboxylate |
Standard InChI | InChI=1S/C22H18O4/c23-21(25-15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)22(24)26-16-18-11-5-2-6-12-18/h1-14H,15-16H2 |
Standard InChI Key | UCVPKAZCQPRWAY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)OCC3=CC=CC=C3 |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)OCC3=CC=CC=C3 |
Appearance | Solid powder |
Introduction
Chemical and Structural Properties of Dibenzyl Phthalate
Dibenzyl phthalate belongs to the phthalate ester family, distinguished by its two benzyl groups attached to the phthalic acid backbone. The structural formula (Fig. 1) reveals a planar aromatic system with ester linkages, contributing to its stability and solubility in organic solvents.
Table 1: Key Physicochemical Properties of DBzP
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 346.38 g/mol | |
CAS Number | 523-31-9 | |
SMILES Notation | c1(COC(=O)c2c(C(=O)OCc3ccccc3)cccc2)ccccc1 |
The compound’s lipophilic nature, attributed to its benzyl substituents, facilitates its use in polymer matrices but also enhances bioaccumulation potential . Unlike shorter-chain phthalates such as diethyl phthalate (DEP), DBzP’s bulkier structure may influence its metabolic fate and environmental persistence .
Synthesis and Industrial Production
DBzP is synthesized via acid-catalyzed esterification of phthalic acid with benzyl alcohol. A representative protocol involves refluxing phthalic acid (4.15 g), benzyl alcohol (5.947 g), and diphenylphosphoric acid (624 g) in toluene at 125°C for 9 hours under nitrogen . The reaction employs azeotropic water removal using a Dean-Stark apparatus, achieving a 66% yield after purification via silica gel chromatography .
Table 2: Optimized Synthesis Conditions for DBzP
Parameter | Detail |
---|---|
Catalyst | Diphenylphosphoric acid |
Solvent | Toluene |
Temperature | 125°C |
Reaction Time | 9 hours |
Yield | 66% |
This method minimizes side reactions such as transesterification, ensuring high purity (96%) . Industrial-scale production typically employs continuous reactors to enhance efficiency, though environmental concerns have spurred interest in greener catalysts .
Applications in Polymer Science and Beyond
DBzP’s primary application lies in plasticizing polyvinyl chloride (PVC) and synthetic resins, where it improves flexibility and durability . Its compatibility with polar polymers stems from dipole-dipole interactions between the ester groups and polymer chains. Compared to di-(2-ethylhexyl) phthalate (DEHP), DBzP offers superior thermal stability, making it suitable for high-temperature processing .
Emerging uses include:
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Biochemical assays: DBzP serves as a solvent in cell-based studies due to its low volatility .
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Cosmetics: Limited use as a fragrance stabilizer, though regulatory restrictions apply in some jurisdictions .
Estrogenic Activity and Endocrine Disruption
DBzP exhibits dose-dependent estrogenic activity, as demonstrated by yeast estrogen screen (YES) assays. At concentrations ≥1.95 μM, it acts as an estrogen receptor (ER) agonist, but paradoxically inhibits 17β-estradiol (E₂) activity by 74.5% at higher doses . In vivo studies using immature mouse models confirm its dual role: DBzP (40–400 μg/kg body weight) suppresses E₂-induced uterine growth, indicating antagonist activity .
Table 3: Comparative Estrogenic Potency of Phthalates
Phthalate | ER Agonism EC₅₀ (M) | ER Antagonism IC₅₀ (M) |
---|---|---|
DBzP | ||
BBP |
Molecular docking studies attribute DBzP’s potency to its ability to occupy the ER ligand-binding domain, forming hydrogen bonds with Glu353 and Arg394 residues . These interactions destabilize co-activator recruitment, explaining its antagonist behavior at elevated concentrations .
Oxidative Stress and Cellular Toxicity
While DBzP’s phase I metabolism (hydrolysis to mono-benzyl phthalate) reduces its acute toxicity, chronic exposure induces oxidative stress via lipid peroxidation . In zebrafish embryos, DBzP upregulates CYP1A and glutathione-S-transferase (GST) enzymes, implicating the aryl hydrocarbon receptor (AhR) pathway . Comparative studies rank phthalate toxicity as DEHP > DEP > DBzP > DBP, reflecting differences in metabolic clearance rates .
Environmental Fate and Regulatory Status
Phthalate | U.S. CPSC Status | EU Restriction |
---|---|---|
DBzP | Unrestricted | Under review |
DEHP | Banned | REACH Annex XIV |
BBP | Restricted | REACH Annex XIV |
Future Directions and Alternatives
The search for DBzP alternatives focuses on non-phthalate plasticizers such as citrates and adipates, though cost and performance limitations persist. Advancing green chemistry approaches, including enzymatic esterification and bio-based feedstocks, may mitigate synthetic challenges . Longitudinal studies are needed to clarify DBzP’s role in chronic diseases, particularly at low-dose exposures relevant to human populations .
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